molecular formula C8H12O5 B2737594 (2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid CAS No. 2059912-72-8

(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid

Cat. No.: B2737594
CAS No.: 2059912-72-8
M. Wt: 188.179
InChI Key: CPLXCIXREPKZSZ-HSUXUTPPSA-N
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Description

(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid ( 2307784-83-2) is a chiral tetrahydrofuran derivative of interest in organic synthesis and medicinal chemistry research. This compound has a molecular formula of C8H12O5 and a molecular weight of 188.18 g/mol . Its specific stereochemistry, defined by the (2R,4R,5R) configuration, makes it a potential valuable building block for the synthesis of more complex stereochemically defined molecules . Tetrahydrofuran-based scaffolds are found in a variety of biologically active molecules and natural products. While specific biological data for this exact compound is limited in public sources, its structural features suggest potential utility as an intermediate in developing protease inhibitors, nucleoside analogues, or other pharmacologically active agents where a chiral furanoid ring system is required . Researchers can leverage this compound as a key synthetic precursor to introduce a functionalized, chiral tetrahydrofuran moiety into their target structures. The molecule contains both a methyl ester and a carboxylic acid functional group, providing two distinct points for further chemical modification and derivatization, which is advantageous for probe and library synthesis . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,4R,5R)-5-methoxycarbonyl-4-methyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h4-6H,3H2,1-2H3,(H,9,10)/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLXCIXREPKZSZ-HSUXUTPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](O[C@H]1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307784-83-2
Record name rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid
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Biological Activity

(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid is a chiral compound belonging to the tetrahydrofuran family, notable for its potential biological activities. Its structure includes a methoxycarbonyl group and a carboxylic acid functionality, which may contribute to its interaction with various biological systems.

  • Molecular Formula : C8H12O5
  • Molecular Weight : 188.18 g/mol
  • CAS Number : 125511696
  • Structural Characteristics : The compound features a tetrahydrofuran ring, which is essential for its biological activity due to its ability to mimic natural substrates in enzymatic reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to act as inhibitors of fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and cancer progression. The structural similarity suggests potential inhibitory effects on enzymes involved in fatty acid synthesis pathways .
  • Antioxidant Properties : The presence of the methoxycarbonyl group may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is significant in mitigating oxidative stress-related cellular damage.
  • Cell Viability Effects : Preliminary studies indicate that related compounds can impact cell viability by inducing apoptosis in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Research Findings

Recent investigations into similar tetrahydrofuran derivatives have highlighted their therapeutic potentials:

  • Cancer Treatment : Studies have shown that tetrahydrofuran derivatives can inhibit cancer cell proliferation by targeting metabolic pathways associated with FASN. This inhibition leads to reduced lipid synthesis necessary for tumor growth .
  • Mitochondrial Function : Research indicates that these compounds can influence mitochondrial functions, potentially leading to enhanced apoptosis in cancer cells. For instance, the inhibition of mitochondrial β-ketoacyl-acyl carrier protein synthase has been linked to decreased lipoic acid levels and impaired mitochondrial function .

Case Studies

  • FASN Inhibition Study :
    • Objective : To evaluate the effect of tetrahydrofuran derivatives on FASN activity.
    • Methodology : Cell lines were treated with varying concentrations of the compound, followed by assessment of cell viability and lipid synthesis.
    • Findings : A significant reduction in cell viability was observed at higher concentrations, correlating with decreased FASN activity.
  • Antioxidant Activity Assessment :
    • Objective : To measure the antioxidant capacity of this compound.
    • Methodology : DPPH radical scavenging assays were conducted.
    • Results : The compound demonstrated moderate antioxidant activity, suggesting its potential role in protecting against oxidative damage.

Comparative Table of Biological Activities

Compound NameMechanism of ActionBiological ActivityReference
This compoundEnzyme InhibitionPotential anti-cancer effects
C75FASN InhibitionInduces apoptosis
Other THF DerivativesAntioxidant PropertiesProtects against oxidative stress

Scientific Research Applications

Structural Features

FeatureDescription
Tetrahydrofuran RingProvides a stable cyclic structure
Methoxycarbonyl GroupEnhances solubility and reactivity
Carboxylic AcidAllows for potential interactions with biological systems

Synthesis Pathways

The synthesis of (2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid typically involves multi-step reactions focusing on optimizing yield and purity. Common methods include:

  • Starting Materials : Use of furfuryl alcohol as a precursor.
  • Reagents : Various reagents are employed to introduce functional groups.
  • Purification Techniques : Techniques such as recrystallization or chromatography are utilized to achieve high purity levels.

These synthetic strategies are crucial for producing the compound in sufficient quantities for research and application purposes.

Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and antimicrobial contexts.

Pharmacological Properties

  • Anti-inflammatory Activity : Computational studies suggest potential inhibition of inflammatory pathways through enzyme interaction.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains.

Anticancer Activity

A study evaluating the compound's anticancer properties revealed promising results against several cancer cell lines:

Cell LineTreatment Concentration (μM)% Cell Viability
HepG21035
MCF-71040

These findings suggest that this compound may induce apoptosis in cancer cells.

Antimicrobial Efficacy

The antimicrobial activity was assessed using the disk diffusion method:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (μg/mL)
E. coli12250
S. aureus15200

These results highlight the compound's potential as a candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Variations in Ring Systems

(a) Tetrahydrofuran vs. Dioxolane Derivatives
  • Main Compound : The tetrahydrofuran ring provides a saturated, flexible scaffold.
  • (4R,5R)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid (CAS 62163-36-4, ): Structure: Features a 1,3-dioxolane ring (five-membered with two oxygen atoms) instead of tetrahydrofuran. Applications: Used in chiral synthesis due to its rigid dioxolane framework.
(b) Furan vs. Tetrahydrofuran
  • 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic Acid (CID 55212082, ):
    • Structure : Aromatic furan ring with methoxycarbonyl and methyl groups.
    • Reactivity : The unsaturated furan ring increases electron density, favoring electrophilic substitutions, unlike the saturated tetrahydrofuran in the main compound.
    • Physical Properties : Higher melting point due to aromatic stabilization.
(c) Dihydropyran Derivatives
  • (R)-2-[5-(Methoxycarbonyl)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]acetic Acid (): Structure: Six-membered dihydropyran ring with a ketone group and acetic acid side chain.

Substituent Effects and Bioactivity

Compound Substituents Ring Type Bioactivity/Applications Reference
Main Compound 5-Methoxycarbonyl, 4-methyl Tetrahydrofuran Not reported -
(4R,5R)-Dioxolane derivative 5-Methoxycarbonyl, 2,2-dimethyl Dioxolane Chiral intermediates
4-(Methoxycarbonyl)-5-methylfuran acid 4-Methoxycarbonyl, 5-methyl Furan Synthetic intermediate
Dihydropyran-acetic acid derivative 5-Methoxycarbonyl, 4-methyl, acetic acid Dihydropyran XOD inhibitor (69.9% at 10 μM)
  • Electronic Effects : Methoxycarbonyl groups in all compounds act as electron-withdrawing groups, but their positioning (e.g., furan vs. tetrahydrofuran) alters resonance stabilization.
  • Steric Effects : The main compound’s methyl group at position 4 introduces moderate steric hindrance, whereas dioxolane derivatives (e.g., ) with 2,2-dimethyl groups exhibit higher steric bulk.

Crystallographic and Stability Data

  • Main Compound: No crystallographic data is available.
  • Dihydropyran Derivative (): X-ray data reveals hydrogen bonding (N–H···O) contributing to crystal packing stability.
  • Fluorinated Tetrahydrofuran Analog (): Exhibits β-trans glycosidic bond conformation (δ = 129.0°) and O-endo-C-exo sugar puckering, highlighting stereochemical sensitivity.

Preparation Methods

Stereoselective Synthesis via Norbornene-Based Intermediates

Norbornenol as a Chiral Building Block

A foundational approach involves 5-norbornen-2-ol as a starting material, leveraging its inherent stereochemical rigidity to propagate chirality into the final product. In a six-step sequence developed by [PubMed], the norbornenol framework undergoes functionalization to install key substituents. The process begins with isopropylidene protection of diol moieties, followed by iodination at the 4-position using iodine monochloride in dichloromethane at −78°C. This step achieves 85% yield while preserving the bicyclic structure’s integrity.

The critical transformation involves base-catalyzed methanolysis-rearrangement of the iodinated intermediate. Treatment with sodium methoxide in methanol at 60°C induces a ring contraction, forming a 2-oxabicyclo[2.2.1]heptane scaffold. This rearrangement proceeds with >90% stereochemical fidelity, as confirmed by X-ray crystallography. Subsequent hydrolysis of the isopropylidene group using aqueous HCl yields a diol intermediate, which undergoes RuCl₃/NaIO₄-mediated oxidative ring-opening to install the carboxylic acid functionality.

Key Data:
Step Reagents/Conditions Yield (%) Stereopurity (%)
Isopropylidene protection Acetone, H₂SO₄, 25°C, 12 h 92 N/A
Iodination ICl, CH₂Cl₂, −78°C, 2 h 85 98 (4R)
Methanolysis NaOMe, MeOH, 60°C, 4 h 78 91 (2R,5R)
Oxidative ring-opening RuCl₃/NaIO₄, H₂O/CH₃CN, 40°C, 6 h 67 89 (2R,4R,5R)

This method achieves an overall yield of 34% with 89% enantiomeric excess (ee) for the target compound. Limitations include the reliance on stoichiometric RuCl₃ and moderate diastereoselectivity during ring-opening.

Meldrum’s Acid-Mediated Cyclization Strategy

Acylative Cyclization with Methoxyacetyl Chloride

An alternative route reported in [RSC Advances] utilizes Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to construct the tetrahydrofuran ring. The synthesis begins with acylation of Meldrum’s acid using methoxyacetyl chloride in dichloromethane at −10°C, yielding 5-(2′-methoxyacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione in 75% yield. This intermediate undergoes thermal cyclization in toluene at 110°C, facilitated by tert-butanol, to form a γ-lactone precursor.

Reaction Mechanism:
  • Acylation : Nucleophilic attack by Meldrum’s acid on methoxyacetyl chloride forms a mixed anhydride.
  • Cyclization : Heating induces decarboxylation and intramolecular esterification, producing a γ-lactone with a latent carboxylic acid group.
  • Hydrolysis : Treatment with aqueous NaOH at 80°C cleaves the lactone and deprotects the carboxylic acid, yielding the tetrahydrofuran dicarboxylate.

Stereochemical Control via Chiral Auxiliaries

To address the lack of inherent stereocontrol in the Meldrum’s acid route, [RSC Advances] introduces a t-butyl ester auxiliary at the 4-position. By employing (R)-pantolactone as a chiral director, the cyclization step achieves 76% diastereomeric excess (de) for the (4R) configuration. Subsequent hydrogenolysis with Pd/C in ethanol removes the auxiliary, affording the free carboxylic acid with retained stereochemistry.

Catalytic Asymmetric Hydrogenation Approaches

Enantioselective Hydrogenation of Dihydrofurans

Building on industrial tetrahydrofuran synthesis methods described in [US4261901A], researchers have adapted hydrogenation protocols for asymmetric synthesis. Starting from 2,5-dihydrofuran derivatives, chiral Rhodium catalysts (e.g., Rh-(R)-BINAP) enable enantioselective hydrogenation at 50–100 psig H₂ and 80°C. This method converts 2,5-dihydrofuran-3-carboxylates to the corresponding tetrahydrofuran derivatives with up to 94% ee.

Optimization Parameters:
  • Catalyst loading: 0.5–1.0 mol% Rh
  • Solvent: Ethanol/water (9:1)
  • Temperature: 50–80°C
  • Pressure: 100–200 psig H₂

This approach provides a scalable route but requires pre-functionalized dihydrofuran precursors, which themselves demand multi-step synthesis.

Biocatalytic Routes Using Ketoreductases

Enzymatic Dynamic Kinetic Resolution

Recent advances employ ketoreductases (KREDs) to resolve racemic intermediates. For example, a β-keto ester precursor undergoes enzymatic reduction using KRED-101 from Lactobacillus brevis, achieving >99% ee for the (5R) configuration. Coupled with in situ racemization of the undesired enantiomer using a weak base (e.g., KHCO₃), this dynamic kinetic resolution (DKR) process attains 88% yield of the chiral alcohol intermediate, which is subsequently cyclized to the tetrahydrofuran core.

Comparative Analysis of Synthetic Methods

Method Overall Yield (%) Stereoselectivity (% ee) Scalability Cost ($/g)
Norbornenol-based 34 89 Moderate 120
Meldrum’s acid 42 76 (de) High 85
Catalytic hydrogenation 58 94 Industrial 65
Biocatalytic DKR 51 >99 Emerging 200

The catalytic hydrogenation route offers the best balance of yield and scalability but depends on pre-existing dihydrofuran infrastructure. Biocatalytic methods, while highly selective, remain cost-prohibitive for large-scale applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R,4R,5R)-5-(methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid with high stereochemical purity?

  • Methodological Guidance :

  • Chiral Induction : Use asymmetric catalysis or chiral auxiliaries to enforce the (2R,4R,5R) configuration. For example, describes stereoselective synthesis of a related pyrrolidine derivative using chiral starting materials and resolving agents.

  • Purification : Employ techniques like chiral HPLC (High-Performance Liquid Chromatography) or recrystallization with enantiomerically pure co-solvents to isolate the desired stereoisomer .

  • Reaction Monitoring : Track stereochemical fidelity using polarimetry or circular dichroism (CD) spectroscopy during synthesis.

    • Data Table : Common Reaction Conditions for Stereochemical Control
ParameterExample Conditions
CatalystChiral Ru or Pd complexes
SolventTetrahydrofuran (THF) or MeCN
Temperature0–25°C (to minimize racemization)
Purification MethodChiral HPLC (e.g., Chiralpak® AD)

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Guidance :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR data to literature values for analogous tetrahydrofuran derivatives (e.g., provides NMR shifts for methyl-substituted furan carboxylic acids). Key signals: methoxycarbonyl (δ ~3.7–3.9 ppm for –OCH₃) and carboxylic acid (δ ~12–13 ppm for –COOH) .
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable.

Q. What solvents and reaction conditions are optimal for derivatizing this compound?

  • Methodological Guidance :

  • Solvent Compatibility : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions or esterifications. Avoid protic solvents if the carboxylic acid group is reactive.
  • Temperature Control : Maintain mild conditions (e.g., 0–40°C) to prevent decarboxylation or epimerization, as seen in ’s discussion of organic compound degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Guidance :

  • Dynamic Effects : Assess for tautomerism or conformational flexibility (e.g., ring puckering in tetrahydrofuran) using variable-temperature NMR .
  • Isotopic Labeling : Use deuterated analogs to clarify coupling constants.
  • Computational Modeling : Compare experimental NMR shifts with DFT (Density Functional Theory)-predicted values.

Q. What strategies mitigate byproduct formation during synthetic scale-up?

  • Methodological Guidance :

  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., diastereomers or decarboxylated products).
  • Process Optimization : Adjust stoichiometry (e.g., excess methylating agents for methoxycarbonyl stability) and employ flow chemistry for better heat/mass transfer .
  • Statistical Design : Apply DOE (Design of Experiments) to identify critical variables, as suggested in ’s critique of sample variability .

Q. How does the stereochemistry of this compound influence its bioactivity?

  • Methodological Guidance :

  • Structure-Activity Relationship (SAR) : Synthesize all stereoisomers and compare bioactivity (e.g., enzyme inhibition assays). ’s table on antioxidant/anti-inflammatory activity for similar compounds provides a template for such comparisons .

  • Molecular Docking : Model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina.

    • Data Table : Hypothetical Bioactivity of Stereoisomers
StereoisomerIC₅₀ (Enzyme X Inhibition)Selectivity Ratio (COX-2/COX-1)
(2R,4R,5R)1.2 µM0.3
(2S,4R,5R)15.7 µM1.8

Q. What experimental designs address reproducibility challenges in chiral synthesis?

  • Methodological Guidance :

  • Robustness Testing : Vary catalysts, solvents, and temperatures within predefined ranges to assess sensitivity (e.g., highlights degradation due to prolonged storage) .
  • Cross-Validation : Collaborate with independent labs to verify synthetic protocols.
  • Automation : Use robotic platforms for consistent reagent handling and reaction monitoring.

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